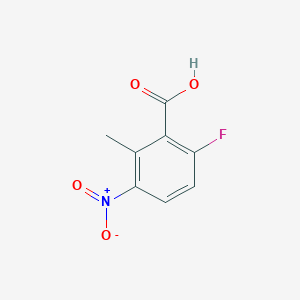

6-Fluoro-2-methyl-3-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPIFWRMRCNBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic Acid

Abstract

This technical guide provides an in-depth examination of the synthetic pathway for 6-Fluoro-2-methyl-3-nitrobenzoic acid, a key fluorinated building block in modern medicinal chemistry. Recognizing the growing importance of fluorinated intermediates in the development of novel therapeutics, this document outlines a scientifically robust and efficient synthesis strategy. The core of this guide focuses on the regioselective nitration of 2-Fluoro-6-methylbenzoic acid. We will explore the mechanistic underpinnings of this electrophilic aromatic substitution, detailing the synergistic directing effects of the substituents that favor the desired C3-nitration. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering a blend of theoretical principles and a detailed, actionable experimental protocol.

Introduction: The Strategic Value of this compound in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2][3][4] Fluorine's unique properties, including its high electronegativity and small atomic radius, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3][4] These influences often manifest as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][4]

This compound is a prime example of a high-value intermediate, embodying the structural motifs sought after in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors like those targeting the Epidermal Growth Factor Receptor (EGFR).[5][6] The specific arrangement of the fluoro, methyl, and nitro groups on the benzoic acid core provides a versatile platform for further chemical elaboration. This guide provides a comprehensive roadmap for its synthesis, emphasizing a logical, efficient, and reproducible approach.

Retrosynthetic Analysis and Strategy

The most logical and efficient pathway to this compound involves a single, high-impact transformation: the electrophilic nitration of a readily available precursor. Our retrosynthetic analysis identifies 2-Fluoro-6-methylbenzoic acid (CAS 90259-27-1) as the ideal starting material.[6][7][8][9][10] This strategy leverages the inherent directing effects of the substituents already present on the aromatic ring to achieve the desired regiochemistry.

Caption: Retrosynthetic approach for the target molecule.

Mechanistic Deep Dive: The Regioselectivity of Nitration

The success of this synthesis hinges on controlling the position of the incoming nitro group on the 2-Fluoro-6-methylbenzoic acid ring. The outcome is governed by the cumulative electronic effects of the three existing substituents.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and acts as a meta-director .[11][12] It deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions, thereby directing electrophiles to the meta positions (C3, C5).

-

Methyl (-CH3): This alkyl group is electron-donating through hyperconjugation and induction, acting as an ortho, para-director .[13] It activates the ring, increasing electron density at the C3, C5 (ortho to methyl, from C2), and C1 (para, blocked) positions.

-

Fluorine (-F): As a halogen, fluorine exhibits a dual nature. It is electron-withdrawing via induction but electron-donating through resonance. Overall, it is deactivating but still functions as an ortho, para-director .[14] It directs incoming electrophiles to the C1 (para, blocked) and C5 (ortho) positions.

Synergistic Directing Effects:

When we overlay these effects, a clear picture of regioselectivity emerges. The methyl group strongly activates the C3 and C5 positions. The carboxylic acid deactivates the C4 and C6 positions, leaving C3 and C5 as the most likely sites for attack. While fluorine also directs to C5, the methyl group's activating effect is generally more pronounced. Crucially, the C3 position is activated by the methyl group and is not strongly deactivated by the other substituents, making it a highly favorable site for nitration.

Caption: Combined directing effects favoring C3 nitration.

Detailed Experimental Protocol

This protocol is based on established procedures for the nitration of substituted benzoic acids.[15][16] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

4.1 Reagents and Materials

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Quantity | Notes |

| 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | 154.14 | 10.0 g (64.9 mmol) | Starting Material |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 40 mL | Reagent and Solvent, handle with care |

| Fuming Nitric Acid (>90%) | 7697-37-2 | 63.01 | 6.2 mL (143 mmol) | Nitrating Agent, highly corrosive |

| Deionized Water | 7732-18-5 | 18.02 | 200 mL | For work-up |

| Ice | - | - | ~200 g | For cooling and quenching |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | For washing |

| Brine (Saturated NaCl Solution) | - | - | 50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | ~5 g | Drying Agent |

4.2 Step-by-Step Procedure

-

Reaction Setup: Place a magnetic stir bar in a 250 mL round-bottom flask. Clamp the flask securely in an ice-water bath situated on a magnetic stir plate.

-

Dissolution: Carefully add 40 mL of concentrated sulfuric acid to the flask. Begin stirring and allow the acid to cool to 0-5 °C.

-

Substrate Addition: Slowly and portion-wise, add 10.0 g (64.9 mmol) of 2-Fluoro-6-methylbenzoic acid to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. Stir the resulting solution until all the solid has dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker or flask, carefully add 6.2 mL of fuming nitric acid. Cool this beaker in the ice bath. Caution: Fuming nitric acid is extremely corrosive and a strong oxidant.

-

Nitration: Using a dropping funnel, add the cold fuming nitric acid dropwise to the solution of the benzoic acid derivative over a period of 30-45 minutes. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with gentle stirring. A precipitate should form.

-

Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 30 mL).

-

Extraction (Optional but recommended for higher purity): Transfer the crude solid to a separatory funnel containing 100 mL of dichloromethane (DCM) and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer with an additional 50 mL of DCM.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Expected Value / Characteristics |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₈H₆FNO₄ |

| Molecular Weight | 199.14 g/mol |

| Yield | 75-85% (Typical) |

| Melting Point | To be determined experimentally (literature values for similar compounds suggest >150 °C) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (s, 1H, -COOH), ~8.1 (t, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~165 (-COOH), ~158 (d, C-F), ~148 (C-NO₂), ~135-140 (Ar-C), ~120-130 (Ar-CH), ~15 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3000 (broad, O-H), ~1700 (C=O), ~1530 & ~1350 (N-O, asymmetric & symmetric stretch), ~1250 (C-F) |

Discussion of Alternative Synthetic Routes

While the direct nitration of 2-Fluoro-6-methylbenzoic acid is the most efficient route, alternative strategies could be envisioned, primarily involving the late-stage oxidation of a toluene precursor.

Caption: An alternative, multi-step synthetic pathway.

This alternative pathway, inspired by syntheses of similar molecules, would likely involve multiple steps to create the required 6-fluoro-2-methyl-3-nitrotoluene intermediate.[17] The final step, the oxidation of the methyl group to a carboxylic acid, often requires harsh reagents like potassium permanganate (KMnO₄), which can lead to side reactions and purification challenges. This multi-step approach generally results in a lower overall yield and is less atom-economical compared to the direct nitration strategy presented as the primary method in this guide.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the direct electrophilic nitration of 2-Fluoro-6-methylbenzoic acid. This approach is underpinned by a robust understanding of substituent directing effects, which synergistically favor the formation of the desired 3-nitro isomer. The detailed protocol provided herein offers a reliable and reproducible method for obtaining this valuable pharmaceutical intermediate, thereby facilitating further research and development in the creation of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. scbt.com [scbt.com]

- 8. 90259-27-1|2-Fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 9. CAS 90259-27-1: 2-Fluoro-6-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 10. 2-Fluoro-6-methylbenzoic acid [oakwoodchemical.com]

- 11. sga.profnit.org.br [sga.profnit.org.br]

- 12. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group. [allen.in]

- 13. savemyexams.com [savemyexams.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. stmarys-ca.edu [stmarys-ca.edu]

- 16. scribd.com [scribd.com]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methyl-3-nitrobenzoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Molecule of Interest

In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational design. The introduction of fluorine and nitro groups, in concert with other substituents, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of 6-Fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 1079992-96-3), a compound of significant interest due to its unique substitution pattern. While experimental data for this specific isomer is not extensively available in public literature, this document synthesizes predicted properties, comparative data from related isomers, and established analytical methodologies to offer a comprehensive physicochemical profile. This approach is designed to empower researchers with the foundational knowledge required for its synthesis, characterization, and potential application in drug development programs.

Molecular Identity and Structural Features

This compound is a trifunctionalized benzene derivative. The spatial arrangement of its substituents—a carboxylic acid, a fluorine atom, a methyl group, and a nitro group—dictates its chemical reactivity and potential biological activity.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1079992-96-3 | [1][2] |

| Molecular Formula | C₈H₆FNO₄ | [3] |

| Molecular Weight | 199.14 g/mol | |

| Canonical SMILES | CC1=C(C(=CC=C1F)C(=O)O)--INVALID-LINK--[O-] | - |

| InChI Key | InChI=1S/C8H6FNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | [3] |

The presence of a fluorine atom ortho to the carboxylic acid and para to the methyl group, combined with a nitro group ortho to the methyl group, creates a distinct electronic and steric environment. This unique arrangement is anticipated to influence the compound's acidity, solubility, and intermolecular interactions, which are critical parameters in drug design.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental values for the key physicochemical properties of this compound are not readily found in scientific literature. Therefore, this section presents a combination of predicted values and experimental data from structurally similar isomers to provide a scientifically grounded estimation.

| Physicochemical Property | Predicted/Comparative Value | Rationale and Comparative Insights |

| Melting Point (°C) | Likely in the range of 140-160 °C | The melting point of substituted benzoic acids is influenced by crystal lattice energy and intermolecular forces. For comparison, 2-methyl-3-nitrobenzoic acid has a melting point of 182-184 °C[4]. The introduction of a fluorine atom may alter the crystal packing, potentially leading to a slightly lower or higher melting point. |

| Boiling Point (°C) | Predicted: >350 °C | Due to its relatively low volatility and the presence of strong intermolecular hydrogen bonding from the carboxylic acid group, a high boiling point is expected. For instance, the predicted boiling point for the related compound 3-fluoro-2-methyl-6-nitrobenzoic acid is 355.3±42.0 °C[5]. |

| Aqueous Solubility | Predicted to be sparingly soluble in water | Carboxylic acids with aromatic rings generally have limited water solubility. The presence of the polar nitro and carboxylic acid groups may be offset by the hydrophobic methyl group and benzene ring. Solubility is expected to increase in alkaline solutions due to the formation of the more soluble carboxylate salt[6]. For comparison, 3-nitrobenzoic acid has a water solubility of 0.24 g/100 mL at 15 °C[7]. |

| pKa | Estimated to be in the range of 2.5 - 3.5 | The acidity of the carboxylic acid is significantly enhanced by the electron-withdrawing effects of both the ortho-nitro group and the para-fluoro group. The nitro group, in particular, has a strong acid-strengthening effect[8]. For comparison, the pKa of 3-nitrobenzoic acid is 3.47[7]. The additional fluorine substituent is expected to further lower the pKa of this compound. |

Spectroscopic Characterization: A Predictive Approach

While experimental spectra for this compound are not available, a predictive analysis based on the functional groups present and data from similar compounds can guide its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will likely display complex splitting patterns due to the coupling between the two aromatic protons and the fluorine atom. The methyl protons should appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents, with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups. Key expected absorption bands include:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

N-O stretch (Nitro Group): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

-

C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 199 would be expected. The fragmentation pattern will likely involve the loss of small neutral molecules such as OH (m/z 182), NO₂ (m/z 153), and COOH (m/z 154)[9].

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, self-validating experimental protocols for determining the key physicochemical properties of this compound. These methodologies are based on standard pharmaceutical industry practices and can be adapted for similar small molecules.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and assessing the purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature.

Protocol:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium and zinc) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

-

Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Interpretation: The melting point is determined as the onset temperature of the endothermic melting peak. The peak shape can also provide an indication of sample purity.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a robust method for determining the dissociation constant (pKa) of an ionizable compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, use appropriate software to calculate the pKa from the titration curve.

Significance in Drug Discovery and Development

The structural motifs present in this compound are of considerable interest in medicinal chemistry.

-

Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity[10].

-

Nitro Group as a Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine. This primary amine can then serve as a key building block for the synthesis of a wide array of heterocyclic structures, which are prevalent in many classes of therapeutic agents[11].

-

Substituted Benzoic Acid Core: The benzoic acid moiety provides a scaffold for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets.

Given these features, this compound represents a valuable intermediate for the synthesis of novel bioactive compounds, particularly in areas such as oncology, inflammation, and infectious diseases.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. While a lack of direct experimental data necessitates a predictive and comparative approach, the information presented herein offers a solid foundation for researchers working with this compound. The detailed experimental protocols provide a clear path for the robust characterization of this and similar molecules. The unique combination of functional groups in this compound underscores its potential as a valuable building block in the ongoing quest for new and improved therapeutics.

References

- 1. aksci.com [aksci.com]

- 2. This compound | 1079992-96-3 [sigmaaldrich.com]

- 3. 1079992-96-3|6-氟-2-甲基-3-硝基苯甲酸|6-Fluoro-2-Methyl-3-NitrobenzoicAcid|MFCD28347722-范德生物科技公司 [bio-fount.com]

- 4. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-fluoro-2-methyl-6-nitrobenzoic acid [myskinrecipes.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ossila.com [ossila.com]

- 11. methyl 2-fluoro-3-nitrobenzoate CAS#: 946126-94-9 [m.chemicalbook.com]

An In-Depth Technical Guide to 6-Fluoro-2-methyl-3-nitrobenzoic Acid and Its Isomeric Landscape for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-fluoro-2-methyl-3-nitrobenzoic acid, a specialized organic compound. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind the methodologies, ensuring a blend of technical accuracy and practical insight.

Compound Identification and CAS Number

An extensive search of chemical databases for "this compound" did not yield a specific, registered CAS (Chemical Abstracts Service) number at the time of this writing. This suggests that the compound may be a novel or less-common research chemical. However, several structural isomers are well-documented and commercially available, providing a strong basis for understanding the chemical's expected properties and reactivity.

For the purpose of this guide, we will draw upon the technical data of its close isomers to provide a robust and scientifically grounded resource.

Key Isomers and their CAS Numbers:

| Compound Name | CAS Number |

| 3-Fluoro-2-methyl-6-nitrobenzoic acid | 146948-51-8[1] |

| 4-Fluoro-2-methyl-3-nitrobenzoic acid | 1079991-68-6[2][3] |

| 2-Fluoro-3-nitrobenzoic acid | 317-46-4[4][5] |

| Methyl 3-fluoro-2-methyl-6-nitrobenzoate | 881415-04-9[6][7] |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0[8] |

Physicochemical Properties and Structural Insights

While specific data for this compound is not available, we can infer its properties from related compounds like 2-fluoro-3-nitrobenzoic acid.[5]

Predicted Physicochemical Properties:

| Property | Predicted Value | Source / Rationale |

| Molecular Formula | C₈H₆FNO₄ | Based on structure |

| Molecular Weight | 199.14 g/mol | Based on structure |

| Boiling Point | ~404.6°C | Based on 2-Fluoro-3-nitrobenzoic acid[5] |

| Density | ~1.52 g/cm³ | Based on 2-Fluoro-3-nitrobenzoic acid[5] |

| Flash Point | ~198.5°C | Based on 2-Fluoro-3-nitrobenzoic acid[5] |

| Solubility | Slightly soluble in water | Inferred from related structures[4] |

The presence of a fluorine atom and a nitro group on the benzoic acid backbone significantly influences the molecule's electronic properties and reactivity. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, enhancing the acidity of the carboxylic acid. The nitro group is also strongly electron-withdrawing, further increasing the electrophilicity of the aromatic ring, making it a valuable intermediate in organic synthesis.[5][9]

Synthesis and Production

A plausible synthetic route for this compound can be designed based on established methods for its isomers. One common approach involves the nitration of a fluorinated methylbenzoic acid precursor.

Proposed Synthetic Pathway

References

- 1. 3-Fluoro-2-methyl-6-nitrobenzoic acid | 146948-51-8 | WFA94851 [biosynth.com]

- 2. 1079991-68-6|4-Fluoro-2-methyl-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 1079991-68-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. 3-Fluoro-2-methyl-6-nitro-benzoic acid methyl ester CAS#: 881415-04-9 [amp.chemicalbook.com]

- 7. 3-Fluoro-2-methyl-6-nitro-benzoic acid methyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]

- 8. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 6-Fluoro-2-methyl-3-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to a marketable therapeutic, solubility is a fundamental physicochemical property that cannot be overlooked.[1][2] It dictates the rate and extent to which a compound dissolves in a solvent, which in the context of oral drug delivery, directly impacts its absorption from the gastrointestinal tract into the systemic circulation.[2][3] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] Consequently, a thorough understanding and characterization of a compound's solubility in various solvent systems, including organic solvents used in formulation development, is paramount.[4][5] This guide will focus on predicting and determining the solubility of 6-Fluoro-2-methyl-3-nitrobenzoic acid, a molecule with functional groups that present an interesting and complex solubility profile.

Physicochemical Profile of this compound and Predicted Solubility Behavior

The molecular structure of this compound is key to understanding its solubility. The molecule possesses a carboxylic acid group, which is polar and capable of hydrogen bonding, a lipophilic methyl group, and two electron-withdrawing groups: a fluoro and a nitro group.

The presence of the carboxylic acid moiety suggests some degree of solubility in polar protic solvents through hydrogen bonding interactions. The electron-withdrawing nature of the nitro and fluoro groups increases the acidity of the carboxylic acid proton, which can influence its solubility in basic media.[6][7] Conversely, the aromatic ring and the methyl group contribute to the molecule's lipophilicity, suggesting solubility in non-polar organic solvents. The fluorine atom can also participate in electrostatic and dipole interactions, further influencing its solubility profile in a nuanced manner.[8][9][10]

Based on these structural features, a qualitative prediction of solubility in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | The polar nature of these solvents can interact with the polar functional groups of the molecule, but the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Non-Polar | Toluene, Hexane | Low | The overall polarity of the molecule, dominated by the carboxylic acid and nitro groups, is likely to be too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane | Low to Moderate | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions, potentially offering some solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard and is widely accepted in the pharmaceutical industry.[11][12][13] This method determines the thermodynamic solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[3]

Detailed Step-by-Step Protocol

The following protocol provides a robust methodology for determining the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Toluene, Dichloromethane)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours, but the exact time should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the unknown samples by interpolating from the calibration curve.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a result of the interplay between its intrinsic properties and the characteristics of the solvent.

Caption: Key factors influencing the solubility of the target compound.

-

pKa and pH: As a carboxylic acid, the ionization state of this compound is pH-dependent. In its ionized (carboxylate) form, it will be significantly more soluble in polar solvents. The electron-withdrawing fluoro and nitro groups will lower the pKa, making it a stronger acid than benzoic acid.[6]

-

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The methyl group and the aromatic ring contribute to a higher LogP, favoring solubility in non-polar environments.

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the solid together. Polymorphism, the existence of different crystal forms, can also significantly impact solubility.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, related compounds such as 2-methyl-3-nitrobenzoic acid and other fluoronitrobenzoic acids are known to be irritants to the skin, eyes, and respiratory system.[14][15][16] It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently generate the critical data needed to advance their drug development programs. A thorough characterization of solubility is an indispensable step in the successful formulation of any new chemical entity.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Fluoro-2-methyl-3-nitrobenzoic Acid: A Predictive and Methodological Guide

Abstract

6-Fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 1079992-96-3) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally related isomers to provide a robust predictive framework. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring and interpreting the spectroscopic data, offering a self-validating system for researchers. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this compound and similar substituted aromatic compounds.

Introduction: The Structural Imperative

The precise arrangement of substituents on the benzene ring of this compound dictates its chemical reactivity, physical properties, and biological activity. The interplay between the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups, the electron-donating methyl (-CH₃) group, and the electronegative fluorine (-F) atom creates a unique electronic and steric environment. Spectroscopic analysis is the cornerstone of elucidating and confirming this intricate molecular architecture. This guide provides a detailed roadmap for the spectroscopic characterization of this molecule, focusing on the causality behind the predicted spectral features and the logic of the proposed experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~11-13 | Singlet, broad | - | COOH | The acidic proton is typically deshielded and appears as a broad singlet. |

| ~7.8-8.2 | Doublet of doublets | ~8-9 (H-H), ~5-6 (H-F) | H-4 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a downfield shift. It will be coupled to H-5 and the fluorine at position 6. |

| ~7.3-7.6 | Triplet or Doublet of doublets | ~8-9 (H-H) | H-5 | This proton is coupled to H-4 and influenced by the fluorine at the adjacent position. |

| ~2.5-2.7 | Singlet | - | CH₃ | The methyl group protons are deshielded by the aromatic ring and appear as a singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments. The fluorine atom will cause characteristic splitting of the signals for the carbons it is coupled to.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~165-170 | Singlet | - | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~158-162 | Doublet | ~240-260 | C-6 | The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. |

| ~145-150 | Singlet | - | C-3 | The carbon attached to the nitro group is significantly deshielded. |

| ~135-140 | Doublet | ~15-25 | C-2 | The carbon bearing the methyl group will show a smaller three-bond C-F coupling. |

| ~130-135 | Singlet | - | C-1 | The carbon attached to the carboxylic acid group. |

| ~125-130 | Doublet | ~5-10 | C-4 | This carbon will exhibit a three-bond C-F coupling. |

| ~120-125 | Doublet | ~20-30 | C-5 | This carbon will show a two-bond C-F coupling. |

| ~15-20 | Singlet | - | CH₃ | The methyl carbon appears in the typical aliphatic region. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the local electronic environment and will show a single resonance for the fluorine atom in this compound. The chemical shift will be informative about the substitution pattern on the aromatic ring. The signal is expected to be a doublet of doublets due to coupling with H-4 and H-5.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality data for structural elucidation.

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling (e.g., a zgpg sequence). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

2D NMR: To confirm assignments, it is highly recommended to acquire 2D correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

-

NMR Data Interpretation Workflow

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700-1725 | C=O stretch | Carboxylic acid |

| ~1520-1560 | Asymmetric NO₂ stretch | Nitro group |

| ~1340-1380 | Symmetric NO₂ stretch | Nitro group |

| ~1200-1300 | C-O stretch | Carboxylic acid |

| ~1000-1100 | C-F stretch | Fluoro group |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to air dry.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation:

-

A benchtop Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the mid-infrared range (4000-400 cm⁻¹) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Assignment | Rationale |

| 199.0281 | [M]⁺ (Molecular Ion) | Calculated exact mass for C₈H₆FNO₄. High-resolution MS is crucial for confirming the elemental composition. |

| 182.0250 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |

| 154.0301 | [M-COOH]⁺ | Loss of the entire carboxylic acid group. |

| 153.0223 | [M-NO₂]⁺ | Loss of the nitro group. |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

-

Data Acquisition:

-

ESI (for soft ionization): The dissolved sample is infused into the ESI source. This is ideal for observing the molecular ion with minimal fragmentation.

-

EI (for fragmentation patterns): The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable. EI will induce more fragmentation, which is useful for structural analysis.

-

-

Data Analysis:

-

Determine the m/z of the molecular ion and compare it to the calculated exact mass.

-

Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.

-

Logical Flow for MS Analysis

Caption: Logical workflow for mass spectrometry analysis.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and high-resolution mass spectrometry data provides a self-validating system for the unambiguous structural confirmation of this compound. While this guide presents a predictive framework, the outlined experimental protocols and interpretation strategies offer a robust methodology for researchers to acquire and analyze their own data. The convergence of these distinct spectroscopic techniques, each probing different aspects of the molecular structure, ensures the highest degree of scientific integrity and confidence in the final structural assignment.

A Technical Guide to the Synthetic Utility and Potential Applications of 6-Fluoro-2-methyl-3-nitrobenzoic Acid

Abstract

6-Fluoro-2-methyl-3-nitrobenzoic acid (CAS No. 1079992-96-3) is a highly functionalized aromatic carboxylic acid poised for significant utility in advanced chemical synthesis.[1] Its unique substitution pattern—featuring a fluorine atom, a nitro group, a methyl group, and a carboxylic acid on a benzene ring—renders it a valuable and versatile building block. The strategic placement of these moieties offers multiple reactive handles for complex molecular construction. This guide provides an in-depth technical overview of its core properties, proposes a robust synthetic strategy, and explores its primary potential application as a key intermediate in medicinal chemistry, particularly for the development of targeted therapeutics. We will dissect the rationale behind its use, provide detailed experimental workflows, and present its potential as a scaffold for creating novel bioactive molecules.

Introduction to a High-Potential Synthetic Intermediate

In the landscape of drug discovery and materials science, the design of novel molecular entities often hinges on the availability of well-defined, multifunctional building blocks. This compound emerges as such a candidate, offering a confluence of functional groups that are highly sought after by synthetic and medicinal chemists.

Core Chemical and Physical Properties

The inherent properties of this molecule are dictated by its unique arrangement of functional groups, which provides a foundation for its reactivity and potential applications.

| Property | Value | Reference |

| CAS Number | 1079992-96-3 | [1] |

| Molecular Formula | C₈H₆FNO₄ | [2] |

| Molecular Weight | 199.14 g/mol | [2] |

| Appearance | Light beige powder (predicted) | [3] |

| Boiling Point | 355.3±42.0 °C (Predicted) | [4] |

| Density | 1.482±0.06 g/cm³ (Predicted) | [4] |

The Strategic Value of Constituent Functional Groups

The true potential of this compound lies in the synergistic interplay of its functional groups:

-

Fluorine Atom: The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. It is known to enhance crucial pharmacokinetic properties such as metabolic stability (by blocking sites of oxidation), membrane permeability, and binding affinity to target proteins.[5][6]

-

Nitro Group: This electron-withdrawing group is far more than a simple substituent; it is a versatile synthetic handle. Its most common and valuable transformation is its reduction to a primary amine (-NH₂), which opens a gateway to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic systems.[5]

-

Carboxylic Acid: As a primary functional group, the carboxylic acid allows for straightforward derivatization, most notably the formation of esters and amides. This functionality is fundamental for linking the scaffold to other molecular fragments.[7]

-

Ortho-Methyl Group: The methyl group, positioned ortho to the carboxylic acid, provides steric influence that can lock the molecule into specific conformations. This can be critical for achieving selective binding to a biological target and can also influence the reactivity of the adjacent carboxylic acid.

Synthesis Strategy: A Proposed Pathway

While multiple synthetic routes may be conceived, a logical and efficient approach involves the regioselective nitration of a commercially available precursor. This strategy is predicated on established organic chemistry principles and methods documented for analogous structures.[8][9]

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 6-fluoro-2-methylbenzoic acid as the ideal starting material. The key transformation is the directed nitration at the C3 position, activated by the existing substituents.

Caption: Retrosynthesis of the target compound.

Experimental Protocol: Directed Nitration

This protocol describes a plausible method for the synthesis of this compound. The causality for using a mixture of fuming nitric acid and sulfuric acid is to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction.

Materials:

-

6-Fluoro-2-methylbenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (>90%)

-

Ice

-

Deionized Water

-

Diethyl Ether

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 molar equivalents). Cool the flask to 0-5°C in an ice-water bath.

-

Substrate Addition: Slowly add 6-fluoro-2-methylbenzoic acid (1 molar equivalent) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 molar equivalents) to concentrated sulfuric acid (2 molar equivalents) while cooling in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes. Maintain the internal reaction temperature strictly between 0°C and 5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final product, this compound.

Core Potential Application: A Versatile Scaffold in Medicinal Chemistry

The primary and most immediate application of this compound is as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6][10] Its structure is particularly well-suited for creating libraries of compounds for screening and lead optimization.

The Nitro-to-Amine Transformation: The Synthetic Linchpin

The conversion of the nitro group to an amine is the key step that unlocks the full synthetic potential of this molecule. This transformation converts an electron-withdrawing group into a versatile nucleophilic and basic group, enabling a wide range of subsequent coupling reactions.

General Workflow: From Building Block to Bioactive Candidate

The logical flow from the starting acid to a potential drug candidate involves a two-stage process: reduction followed by coupling. This self-validating workflow ensures that each intermediate is purified and characterized before proceeding to the next, guaranteeing the integrity of the final molecule.

Caption: Standard workflow for API synthesis.

Protocol: Reduction of the Nitro Group

Materials:

-

This compound

-

Palladium on Carbon (Pd/C, 10 wt. %)

-

Methanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

Procedure:

-

Setup: To a solution of this compound (1 equivalent) in methanol in a hydrogenation flask, add Pd/C (5-10 mol %).

-

Hydrogenation: Seal the flask and purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-6-fluoro-2-methylbenzoic acid, which can be used directly or purified further.

Hypothetical Application: Scaffold for Kinase Inhibitor Design

Many modern kinase inhibitors utilize a substituted aromatic core that presents functional groups into the ATP binding pocket of the target enzyme. The amine intermediate derived from our title compound is an excellent starting point for building such inhibitors. The carboxylic acid can be coupled to a hinge-binding motif, while the amine can be functionalized to interact with other regions of the active site.

Caption: Logic for kinase inhibitor assembly.

Emerging Applications in Materials Science

While the primary application lies in medicinal chemistry, the unique electronic and structural properties of this compound suggest potential use in materials science.[11] Fluorinated aromatic compounds are precursors to high-performance polymers, liquid crystals, and organic electronic materials. The combination of fluorine's electronegativity and the nitro group's electron-withdrawing nature could be exploited in the design of novel dyes or non-linear optical materials after suitable derivatization. This remains a speculative but promising area for future research.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block with significant potential. Its value is rooted in its multifunctional nature, which provides chemists with a pre-organized scaffold containing orthogonal reactive sites. The clear and robust pathway to its corresponding amino-acid derivative makes it an exceptionally attractive intermediate for constructing complex molecular architectures, particularly in the rational design of targeted therapeutics like kinase inhibitors. As the demand for novel and effective pharmaceuticals grows, the utility of such well-crafted synthetic intermediates will undoubtedly continue to rise.

References

- 1. ivychem.com [ivychem.com]

- 2. 3-Fluoro-2-methyl-6-nitrobenzoic acid | 146948-51-8 | WFA94851 [biosynth.com]

- 3. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-fluoro-2-methyl-6-nitrobenzoic acid [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 9. TW201908280A - Method for preparing 5-fluoro-2-methyl-3-nitrobenzoic acid and methyl ester thereof - Google Patents [patents.google.com]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

discovery and history of 6-Fluoro-2-methyl-3-nitrobenzoic acid

An In-Depth Technical Guide to 6-Fluoro-2-methyl-3-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of Fluorinated Scaffolds

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] The unique electronic properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, enhancing metabolic stability, binding affinity, and membrane permeability.[2][3] When combined with other pharmacologically relevant functional groups, such as the nitro group, which can act as a versatile synthetic handle or a key pharmacophoric element, the resulting compounds become valuable building blocks in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of this compound, a member of this important class of compounds. While a detailed historical record of its specific discovery is not extensively documented in publicly available literature, its significance and potential can be understood through the lens of its synthesis, chemical properties, and the broader context of fluorinated molecules in drug discovery.

Introduction to this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position. This specific arrangement of substituents dictates its chemical reactivity and potential applications as a key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The interplay of the electron-withdrawing fluorine and nitro groups with the electron-donating methyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound is not explicitly detailed in readily available literature. However, logical and efficient synthetic routes can be devised based on established methodologies for the synthesis of its isomers and other related fluorinated nitroaromatic compounds.[4][5][6] The primary challenge lies in achieving the desired regioselectivity of the nitration and fluorination steps.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be accessed from a suitably substituted toluene or benzoic acid derivative. The key transformations would involve electrophilic nitration, nucleophilic aromatic substitution for fluorination (or vice versa), and oxidation of a methyl group to a carboxylic acid.

Caption: Retrosynthetic pathways for this compound.

Proposed Synthetic Pathway 1: From 2-Methyl-3-nitrobenzoic Acid

This pathway involves the late-stage introduction of the fluorine atom via nucleophilic aromatic substitution.

Step 1: Nitration of 2-Methylbenzoic Acid

The starting material, 2-methylbenzoic acid, can be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups will lead to a mixture of isomers. The desired 3-nitro isomer would need to be separated from other products.

Step 2: Halogenation

A halogen, such as chlorine or bromine, can be introduced at the 6-position. This step would likely require specific reaction conditions to achieve the desired regioselectivity.

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination

The halogen at the 6-position can be displaced by a fluoride ion using a fluoride salt like potassium fluoride in an aprotic polar solvent. The presence of the electron-withdrawing nitro and carboxylic acid groups facilitates this SNAr reaction.

Caption: Proposed Synthetic Pathway 1.

Proposed Synthetic Pathway 2: From a Fluorinated Toluene Derivative

This approach introduces the fluorine atom early in the synthesis.

Step 1: Synthesis of 2-Fluoro-6-methyltoluene

This starting material can be prepared through various methods, for instance, from 2-amino-6-methyltoluene via a Sandmeyer-type reaction.

Step 2: Nitration of 2-Fluoro-6-methyltoluene

Nitration of 2-fluoro-6-methyltoluene would be directed by the activating methyl group and the deactivating but ortho, para-directing fluorine atom. The 3-nitro isomer would be a likely product.

Step 3: Oxidation of the Methyl Group

The methyl group of the resulting 2-fluoro-6-methyl-3-nitrotoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.

Caption: Proposed Synthetic Pathway 2.

Physicochemical Properties and Reactivity

The properties of this compound are dictated by its functional groups.

| Property | Predicted Characteristic | Influence of Functional Groups |

| Acidity | Moderately strong acid | The electron-withdrawing fluorine and nitro groups increase the acidity of the carboxylic acid proton. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | The polar carboxylic acid and nitro groups provide some water solubility, while the aromatic ring and methyl group contribute to organic solvent solubility. |

| Reactivity of the Aromatic Ring | Deactivated towards electrophilic substitution. | The strong electron-withdrawing effects of the nitro and fluoro groups deactivate the ring. |

| Reactivity of the Carboxylic Acid | Typical carboxylic acid reactivity. | Can undergo esterification, amidation, and reduction. |

| Reactivity of the Nitro Group | Can be reduced to an amine. | The nitro group is a key synthetic handle for introducing an amino group, which can then be further functionalized.[7] |

Applications in Drug Discovery and Development

While specific applications of this compound are not widely reported, its structural motifs are present in many biologically active compounds. Its utility as a building block can be inferred from the applications of its isomers and other fluorinated nitroaromatic compounds.[8]

As a Scaffold for Bioactive Molecules

The three functional groups on the aromatic ring provide multiple points for diversification, making it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Precursor to Amino Derivatives

The reduction of the nitro group to an amine is a crucial transformation.[7] The resulting 3-amino-6-fluoro-2-methylbenzoic acid is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinolones, and other fused ring systems that are prevalent in medicinal chemistry.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

reactivity of the nitro group in 6-Fluoro-2-methyl-3-nitrobenzoic acid

An In-depth Technical Guide to the Reactivity of the Nitro Group in 6-Fluoro-2-methyl-3-nitrobenzoic acid

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. The strategic placement of a nitro group alongside fluoro, methyl, and carboxylic acid moieties creates a molecule with a rich and nuanced reactivity profile. Understanding the behavior of the nitro group, in particular, is paramount for unlocking the synthetic potential of this substrate. The strong electron-withdrawing nature of the nitro group governs the molecule's reactivity, primarily through its influence on the aromatic ring and its susceptibility to reduction. This guide provides a detailed exploration of the electronic and steric factors at play and offers practical insights into the key transformations of the nitro group in this specific chemical environment. For researchers in drug development, the derivatives accessible from this molecule, particularly the corresponding aniline, are valuable intermediates for the synthesis of complex bioactive molecules.[1][2]

The Electronic and Steric Landscape

The reactivity of the nitro group in this compound is not dictated by its intrinsic properties alone but is profoundly influenced by the electronic and steric effects of the adjacent substituents on the benzene ring.

-

Nitro Group (C3): As a powerful deactivating group, the nitro moiety withdraws electron density from the aromatic ring through both the inductive (-I) and resonance (-R) effects.[3][4] This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.[5]

-

Fluorine Atom (C6): Located para to the nitro group, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect further enhances the electrophilicity of the aromatic ring, making it even more activated towards nucleophilic aromatic substitution (SNAr). While fluorine can exert a weak resonance donation (+R), its inductive effect is dominant in this context.

-

Methyl Group (C2): Positioned ortho to the nitro group, the methyl group has a dual role. It is a weak electron-donating group through induction (+I), which slightly counteracts the electron-withdrawing effects of the other substituents. More significantly, its physical proximity to the nitro group can introduce steric hindrance. This steric strain may force the nitro group to twist out of the plane of the aromatic ring, which can diminish the extent of its resonance conjugation with the π-system.[6][7]

-

Carboxylic Acid Group (C1): This group is also electron-withdrawing (-I, -R) and contributes to the overall deactivation of the ring towards electrophilic substitution. Its acidic proton means that the reaction medium's pH can significantly influence the molecule's overall charge and solubility, which is a critical consideration in reaction design, particularly for hydrogenations.[8][9]

The collective impact of these groups renders the C-F bond at position 6 highly susceptible to nucleophilic attack and makes the nitro group a prime target for reduction.

Key Reactions of the Nitro Group

The versatile reactivity of the nitro group is central to the synthetic utility of this compound.[3] The two most significant transformations are its reduction to an amine and its role in activating the ring for nucleophilic aromatic substitution.

Reduction to 3-Amino-6-fluoro-2-methylbenzoic Acid

The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and crucial reactions in the synthesis of pharmaceuticals and other fine chemicals.[10] The resulting amino group is a versatile handle for a wide array of subsequent chemical modifications. Catalytic hydrogenation is a clean and efficient method for this transformation.[11]

This protocol is based on established procedures for the hydrogenation of substituted nitrobenzoic acids.[8][9][12]

Objective: To reduce the nitro group of this compound to yield 3-amino-6-fluoro-2-methylbenzoic acid.

Materials:

-

This compound

-

Palladium on carbon (5% Pd/C)

-

Methanol or Ethanol

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

-

Hydrogen gas source

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.

-

Charging the Reactor: In the reaction vessel, dissolve this compound in a suitable solvent such as methanol or ethanol. The concentration should be optimized but a starting point of 0.1-0.5 M is common.

-

Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Sealing and Purging: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas to a pressure of 50-100 psig.[8] The reaction is typically stirred vigorously at a temperature between 25-80 °C.[9][12]

-

Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn and analyzed by techniques such as TLC or LC-MS.

-

Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Isolation: The solvent from the filtrate is removed under reduced pressure to yield the crude 3-amino-6-fluoro-2-methylbenzoic acid, which can be further purified by recrystallization if necessary.

Causality and Trustworthiness:

-

Catalyst Choice: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups.[11] It generally does not affect other functional groups like carboxylic acids or aryl fluorides under these conditions. Raney Nickel is an alternative, especially if dehalogenation is a concern.[11]

-

Solvent: Alcohols are common solvents for hydrogenation due to their ability to dissolve the substrate and their inertness under the reaction conditions. For substrates with poor solubility, aqueous alkaline solutions can be used to form the carboxylate salt, which is more soluble.[9]

-

Pressure and Temperature: Elevated pressure increases the concentration of hydrogen in the solution, accelerating the reaction rate. Moderate heating can also increase the reaction rate, but excessively high temperatures should be avoided to minimize side reactions.[9][12] The system is self-validating as the completion is marked by the end of hydrogen consumption.

References

- 1. nbinno.com [nbinno.com]

- 2. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]

- 9. almacgroup.com [almacgroup.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Fluoro-2-methyl-3-nitrobenzoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 6-Fluoro-2-methyl-3-nitrobenzoic acid, a key chemical intermediate. We will explore its commercial availability, physicochemical properties, and its role in synthetic chemistry, offering insights for its practical application in research and development.

Commercial Landscape and Availability

This compound, identified by CAS Number 1079992-96-3 , is accessible through a range of specialized chemical suppliers.[1][2] It is primarily offered for research and development purposes, with purity levels typically around 95%. Researchers can procure this compound in various quantities, from milligrams to grams, to suit the scale of their synthetic projects.

| Supplier | Catalog Number | Purity | CAS Number |

| Sigma-Aldrich (Fluorochem) | FLUH99C9B4B8 | Not Specified | 1079992-96-3 |

| Allfluoro Pharmaceutical Co., Ltd. | Not Specified | Not Specified | 1079992-96-3 |

| Ivy Fine Chemicals | Not Specified | Not Specified | 1079992-96-3 |

Technical Profile: Properties and Safety

A comprehensive understanding of a compound's properties is fundamental to its effective and safe use in an experimental setting.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO₄ | |

| Molecular Weight | 199.14 g/mol | N/A |

| Appearance | Solid (form may vary) | N/A |

| Purity | ≥95% | N/A |

Safety and Handling

As with any chemical reagent, proper safety protocols should be strictly followed when handling this compound. Based on data for structurally similar nitroaromatic and fluorinated compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Synthetic Utility and a Representative Experimental Workflow

While specific, detailed applications of this compound are not extensively documented in readily available literature, its structure suggests its primary utility as a building block in organic synthesis. The presence of the carboxylic acid, fluoro, and nitro functional groups allows for a variety of chemical transformations.

The nitro group can be readily reduced to an amine, which is a common precursor for the synthesis of heterocyclic compounds, such as quinolines, which have shown a broad range of biological activities, including antibacterial and antineoplastic properties.[3] The fluorine atom can enhance the pharmacokinetic properties of a molecule, such as metabolic stability and membrane permeability, a desirable feature in drug discovery.[4]

Hypothetical Workflow: Synthesis of a Substituted Quinolone Precursor

The following is a representative, hypothetical experimental protocol illustrating how this compound might be used to synthesize a key intermediate for quinolone-based antibacterial agents. This protocol is based on well-established synthetic methodologies for similar compounds.